molecular formula C10H13ClN6 B2406240 2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine CAS No. 121371-16-2

2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine

Cat. No. B2406240
CAS RN: 121371-16-2
M. Wt: 252.71
InChI Key: YJKOVSVBPZSSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(4-methylpiperazin-1-yl)-7H-purine, also known as CMP, is an organic compound used in a variety of scientific research applications. CMP is a purine derivative, which is a type of heterocyclic compound containing both nitrogen and carbon atoms. It is also a derivative of the piperazine family, which is a large class of cyclic compounds containing two nitrogen atoms. CMP is used as a versatile reagent in many laboratory experiments and is known to have a variety of biochemical and physiological effects.

Scientific Research Applications

Kinase Inhibition and Antitumor Potency

One significant application of 2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine derivatives is in the field of kinase inhibition targeting EGFR-activating and drug-resistance mutations. These compounds have shown considerable in vitro antitumor potency against non-small-cell lung cancer (NSCLC) cell lines. For example, certain derivatives exhibited significant antitumor effects in xenograft models of NSCLC, indicating their potential as potent kinase inhibitors (Yang et al., 2012).

Neuropharmacological Potential

Several derivatives have been studied for their affinity and selectivity profile for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and shown potential psychotropic activity. This includes the exploration of antidepressant and anxiolytic properties in animal models, highlighting their relevance in neuropharmacological research (Chłoń-Rzepa et al., 2013).

Molecular Structure and Vibrational Spectra Analysis

Ab initio Hartree-Fock and Density Functional Theory methods have been applied to study the molecular structure and vibrational spectra of related compounds. This research provides insights into the conformational stability and electronic properties, crucial for understanding their interaction mechanisms (Taşal & Kumalar, 2010).

Cytotoxic Activity Against Human Tumor Cell Lines

Research has also been conducted on the synthesis of 2,6-substituted purines and their evaluation for cytotoxic activity against human tumor cell lines. Some compounds in this category exhibited highly potent cytotoxic activity, suggesting their potential application in cancer therapy (Kode & Phadtare, 2011).

Synthesis of Nucleoside Analogs

The compound and its derivatives have been used in the synthesis of various nucleoside analogs. These analogs are important for studying nucleoside functions and could have implications in medicinal chemistry, particularly in the design of new therapeutic agents (Szarek et al., 1975).

Antiprion Activity

Functionalized derivatives related to this compound have been synthesized and evaluated for antiprion activity. These studies are crucial in understanding and potentially treating prion diseases, with some compounds showing promising results in cell models infected with scrapie prion strains (Nguyen et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been used in proteomics research , suggesting that this compound may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its potential use in proteomics research , it may influence pathways involving protein synthesis or degradation.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine interacts with its targets and exerts its effects . .

properties

IUPAC Name

2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN6/c1-16-2-4-17(5-3-16)9-7-8(13-6-12-7)14-10(11)15-9/h6H,2-5H2,1H3,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKOVSVBPZSSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=C2NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.